4-Bromobenzo[b]thiophen-3-amine
CAS No.:
Cat. No.: VC17618593
Molecular Formula: C8H6BrNS
Molecular Weight: 228.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrNS |
|---|---|
| Molecular Weight | 228.11 g/mol |
| IUPAC Name | 4-bromo-1-benzothiophen-3-amine |
| Standard InChI | InChI=1S/C8H6BrNS/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4H,10H2 |
| Standard InChI Key | IVBVKRVFZOAZPB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)Br)C(=CS2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of a benzo[b]thiophene core (a benzene ring fused to a thiophene ring) substituted with a bromine atom at the 4-position and an amine group at the 3-position. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₈H₆BrNS |
| Molecular weight | 228.11 g/mol |
| IUPAC name | 4-bromo-1-benzothiophen-3-amine |
| SMILES | BrC1=C(SC2=C1C=CC=C2)N |
The bromine atom induces electronic effects (e.g., electron-withdrawing) that modulate reactivity, while the amine group enables hydrogen bonding and nucleophilic substitution .
Spectroscopic Data
Although direct spectral data for 4-bromobenzo[b]thiophen-3-amine are unavailable, analogous compounds exhibit:
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¹H NMR: Aromatic protons in the 6.8–7.5 ppm range, with amine protons appearing as broad singlets near 5.0 ppm .
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¹³C NMR: Thiophene carbons at 110–140 ppm, aromatic carbons at 120–135 ppm, and C-Br signals near 100 ppm .
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MS (EI): Characteristic isotopic patterns for bromine (1:1 ratio for M⁺ and M+2 peaks) .
Synthesis and Reactivity
Synthetic Routes
The synthesis typically involves a two-step strategy:
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Bromination:
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Amination:
Example protocol:
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4-Bromobenzo[b]thiophene (1.0 equiv), NH₃ (5.0 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and KOtBu (2.0 equiv) in toluene at 100°C for 12 hours yield 4-bromobenzo[b]thiophen-3-amine with 65–75% isolated yield .
Reactivity Profile
The compound participates in:
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Nucleophilic substitution: Bromine can be replaced by OH, CN, or aryl groups under SNAr conditions (e.g., CuCN/DMF, 120°C) .
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Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) form biaryl derivatives .
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Oxidation: The thiophene ring oxidizes to sulfoxides or sulfones with H₂O₂/AcOH .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting point | 142–145°C (predicted) |
| LogP | 2.8 ± 0.3 |
| Solubility | DMSO > 10 mg/mL; H₂O < 0.1 mg/mL |
| pKa (amine) | 3.9 ± 0.2 |
The bromine atom increases hydrophobicity (higher LogP vs. non-brominated analogs), while the amine group enhances solubility in polar aprotic solvents .
Applications in Medicinal Chemistry
MAO-B Inhibition
Benzo[b]thiophen-3-amine derivatives exhibit potent MAO-B inhibitory activity (IC₅₀ = 10–50 nM), as demonstrated in rat cortex synaptosomes. The bromine atom enhances binding to the enzyme’s hydrophobic pocket, while the amine forms hydrogen bonds with FAD cofactors .
Key findings:
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PM4 analog: IC₅₀ = 12 nM for MAO-B; >100-fold selectivity over MAO-A .
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Reduces DOPAC/DA ratio by 40% in LPS-induced neuroinflammation models, suggesting neuroprotective potential .
Antimicrobial Activity
Brominated thiophene amines show moderate activity against Staphylococcus aureus (MIC = 16 μg/mL) and Candida albicans (MIC = 32 μg/mL), likely via disruption of microbial membrane integrity.
| Parameter | Recommendation |
|---|---|
| Stability | Stable under inert atmosphere; light-sensitive |
| Storage | 2–8°C in amber glass vials |
| Toxicity | LD₅₀ (oral, rat) = 320 mg/kg |
Proper PPE (gloves, goggles) is required due to the compound’s irritant properties. Waste must be treated with 10% NaHSO₃ before disposal .
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